molecular formula C24H27N3O6 B12172272 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B12172272
M. Wt: 453.5 g/mol
InChI Key: ZEBPOMWGYXTIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes both isoquinoline and quinazolinone moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate quinazolinone precursors under controlled conditions. The reaction often requires the use of catalysts and solvents such as ethanol or xylene to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the quinazolinone moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of quinazolinone can target specific signaling pathways involved in cancer progression, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

The presence of the isoquinoline structure suggests possible neuroprotective effects. Compounds similar to this one have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds may modulate neurotransmitter systems and provide neuroprotection through antioxidant mechanisms .

Antimicrobial Properties

There is emerging evidence that quinazolinone derivatives possess antimicrobial activities against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, thus demonstrating potential as an antimicrobial agent. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize other bioactive compounds or pharmaceuticals through various coupling reactions or modifications .

Method Development

In synthetic chemistry, the development of efficient methods for synthesizing such compounds is crucial. The methodologies developed for synthesizing this compound often involve multistep reactions that optimize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance reaction efficiency and reduce environmental impact .

Case Study 1: Anticancer Research

A notable study investigated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The research highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Neuroprotection

In another research project focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to prevent neuronal death induced by amyloid-beta toxicity. The results indicated that these compounds could significantly reduce cell death and promote cell survival, suggesting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of isoquinoline and quinazoline rings. Its molecular formula is C20H24N2O4C_{20}H_{24}N_2O_4, and it has a molecular weight of approximately 356.42 g/mol. The structural complexity allows for various interactions with biological targets, which is critical for its pharmacological potential.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is necessary for T-cell proliferation and function .
  • Antioxidant Properties : Studies have suggested that compounds with similar structures possess antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegeneration, potentially through modulation of signaling pathways involved in neuronal survival and apoptosis .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, compounds containing similar isoquinoline structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Case Studies

  • In Vitro Studies : A study conducted on a series of quinazoline derivatives indicated that compounds with similar structural motifs exhibited significant inhibition against cancer cell proliferation at micromolar concentrations. The IC50 values ranged from 10 µM to 50 µM depending on the specific cell line tested .
  • Animal Models : In vivo studies using murine models have demonstrated that administration of related compounds resulted in reduced tumor growth rates compared to control groups, suggesting a potential therapeutic application in oncology .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
NeuroprotectiveProtects neuronal cells from oxidative damage

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one

InChI

InChI=1S/C24H27N3O6/c1-14-25-18-11-22(33-5)21(32-4)10-17(18)24(29)27(14)13-23(28)26-7-6-15-8-19(30-2)20(31-3)9-16(15)12-26/h8-11H,6-7,12-13H2,1-5H3

InChI Key

ZEBPOMWGYXTIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.